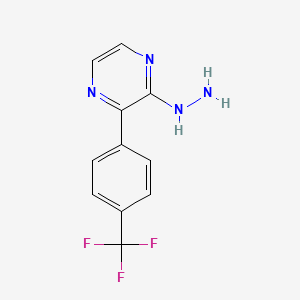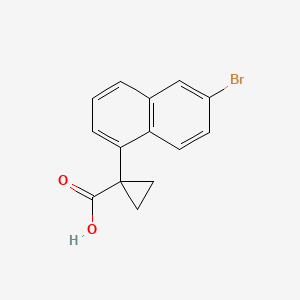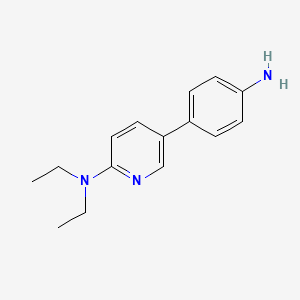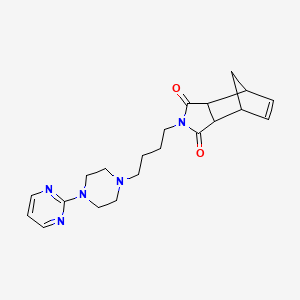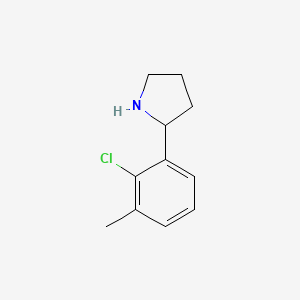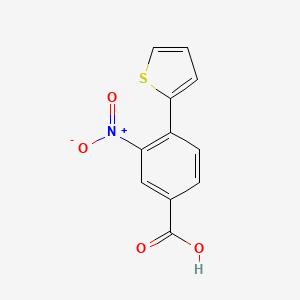![molecular formula C11H16N5O7P B12082125 [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12082125.png)
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate: is a chemical compound with the molecular formula C10H14N5O5P and a molecular weight of 315.22 g/mol . This compound is a derivative of adenosine monophosphate (AMP) and is involved in various biochemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate typically involves the phosphorylation of the corresponding nucleoside. One common method is the reaction of the nucleoside with a phosphorylating agent such as phosphorus oxychloride (POCl3) in the presence of a base like pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphorylating agent.
Industrial Production Methods
Industrial production of this compound often involves large-scale phosphorylation reactions using automated systems to ensure consistency and purity. The process includes steps like nucleoside purification, phosphorylation, and subsequent purification of the final product using techniques such as column chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), mild acidic conditions.
Reduction: Sodium borohydride (NaBH4), methanol as a solvent.
Substitution: Alkyl halides, basic conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives of the nucleoside.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of alkylated nucleoside derivatives
Applications De Recherche Scientifique
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of [5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate involves its incorporation into biochemical pathways where it acts as a substrate for various enzymes. It participates in phosphorylation and dephosphorylation reactions, influencing cellular energy transfer and signal transduction pathways . The compound targets specific enzymes such as kinases and phosphatases, modulating their activity and thereby affecting cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine Monophosphate (AMP): A closely related compound with similar biochemical roles.
2’,3’-Dideoxyadenosine 5’-phosphate: Another nucleotide analog with distinct properties.
Uniqueness
[5-(6-Aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate is unique due to its specific structural modifications, which confer distinct biochemical properties and potential therapeutic applications compared to other nucleotides .
Propriétés
Formule moléculaire |
C11H16N5O7P |
|---|---|
Poids moléculaire |
361.25 g/mol |
Nom IUPAC |
[5-(6-aminopurin-9-yl)-3-hydroxy-4-methoxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C11H16N5O7P/c1-21-8-7(17)5(2-22-24(18,19)20)23-11(8)16-4-15-6-9(12)13-3-14-10(6)16/h3-5,7-8,11,17H,2H2,1H3,(H2,12,13,14)(H2,18,19,20) |
Clé InChI |
TVGFEBXIZUYVFR-UHFFFAOYSA-N |
SMILES canonique |
COC1C(C(OC1N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12082045.png)



